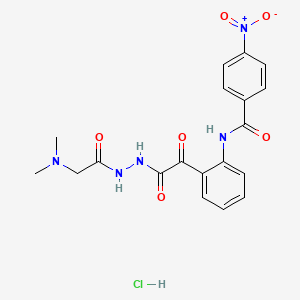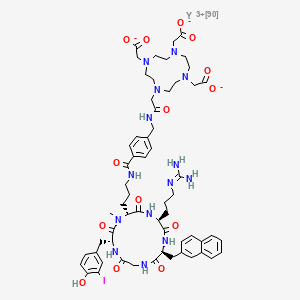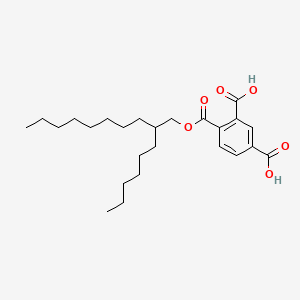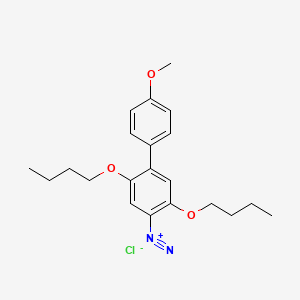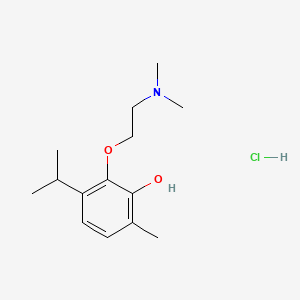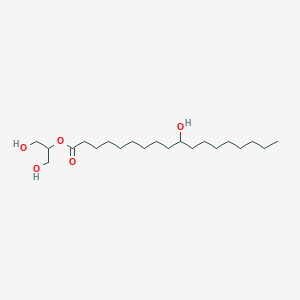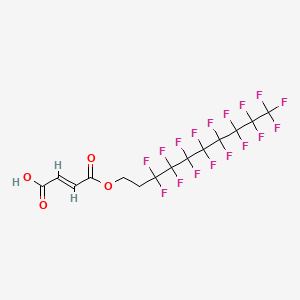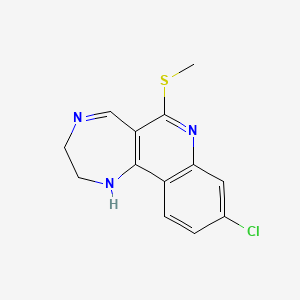
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Analyse Chemischer Reaktionen
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. Industrial applications could include its use in the development of new materials or as a component in specialized chemical processes.
Wirkmechanismus
The mechanism of action of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide stands out due to its unique combination of functional groups and reactivity
Eigenschaften
CAS-Nummer |
71138-49-3 |
|---|---|
Molekularformel |
C20H20N8O10S |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
N-[(E)-[(8E)-8-[(2,4-dinitrophenyl)hydrazinylidene]-1,1-dioxothionan-3-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H20N8O10S/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-13-3-1-2-4-14(12-39(37,38)11-13)22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h5-10,23-24H,1-4,11-12H2/b21-13+,22-14+ |
InChI-Schlüssel |
KODOIJDVBKKEEB-JFMUQQRKSA-N |
Isomerische SMILES |
C1C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CS(=O)(=O)C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1 |
Kanonische SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




